
N-Cyclohexyl-N'-phenyl-p-phenylenediamine
Overview
Description
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known as Antioxidant 4010, is a para-phenylenediamine (PPD) derivative widely used as an antioxidant and antiozonant in rubber and polymer industries. Its molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol and a CAS registry number of 101-87-1 .
CPPD functions by inhibiting oxidative degradation in materials such as tires, cables, and industrial rubber products. Its mechanism involves scavenging free radicals and interrupting chain reactions that lead to polymer breakdown . However, CPPD poses health risks, including skin sensitization, eye irritation, and allergic reactions, necessitating strict handling protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N’-phenyl-p-phenylenediamine can be synthesized through the reaction of cyclohexylamine with N-phenyl-p-phenylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Cyclohexyl-N’-phenyl-p-phenylenediamine involves large-scale chemical reactors where the reactants are combined and subjected to specific temperatures and pressures to optimize yield and purity . The product is then purified through various techniques such as crystallization or distillation.
Chemical Reactions Analysis
Oxidation Reactions
CPPD undergoes oxidation under specific conditions, primarily donating hydrogen atoms to stabilize free radicals in rubber polymers. This reaction is central to its role as an antioxidant:
-
Primary oxidation pathway :
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Reagents : Hydrogen peroxide (), potassium permanganate (), or atmospheric oxygen () .
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Products : Formation of quinoneimine derivatives, which stabilize rubber by terminating radical chain reactions .
Ozonolysis Reactivity
CPPD exhibits structurally selective behavior in ozone-rich environments:
Compound | Ozone Reactivity (100 ppb) | Major Products Formed | Toxicity in Fish |
---|---|---|---|
CPPD | Negligible | None detected | Non-toxic |
6PPD (Comparative) | High | 6PPD-Q (toxic quinone) | Lethal |
Source: Multiphasic ozone reactivity study
Unlike N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), CPPD shows minimal reaction with ozone, avoiding the formation of toxic byproducts like 6PPD-quinone (6PPD-Q) .
Reduction Reactions
In reducing environments, CPPD can revert to amine derivatives, though this is less common in industrial settings:
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Reagents : Lithium aluminum hydride () or sodium borohydride ().
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Products : Secondary amines, which may further stabilize rubber matrices.
Degradation
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Thermal decomposition : Occurs above 118°C, forming aromatic amines and cyclohexyl derivatives .
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Photodegradation : UV exposure accelerates oxidation, leading to quinoneimine formation.
Substitution Reactions
The aromatic rings in CPPD participate in electrophilic substitution under acidic conditions:
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Halogenation : Reacts with chlorine () or bromine () to form halogenated derivatives.
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Nitration : Forms nitro derivatives with nitric acid ().
Comparative Reactivity of PPD Antioxidants
Property | CPPD | 6PPD | DPPD |
---|---|---|---|
Ozone Reactivity | Low | High | None |
Toxicity | Non-toxic | Highly toxic | Non-toxic |
Primary Use | Rubber | Tires | Plastics |
Environmental and Industrial Implications
Scientific Research Applications
Chemical Overview
- Chemical Formula : C18H22N2
- Molecular Weight : 266.38 g/mol
- Melting Point : 118-119 °C
- Boiling Point : 399.58 °C
Rubber Industry
N-Cyclohexyl-N'-phenyl-p-phenylenediamine is primarily utilized as an antioxidant in the rubber industry. Its mechanism involves:
- Oxidative Stability : The compound donates hydrogen atoms to free radicals, interrupting oxidative chain reactions that degrade rubber materials. This action enhances the durability and lifespan of rubber products, making it a critical additive in formulations for tires, seals, and other rubber goods .
Polymer Synthesis
In addition to its use in rubber, this compound is employed in the synthesis of various polymers. Its antioxidant properties are leveraged to improve the stability of polymer matrices against oxidative degradation during processing and end-use.
Antioxidant Properties
The antioxidant capabilities of this compound extend beyond industrial applications. Research indicates that it may protect biological systems from oxidative stress by scavenging free radicals . This property is particularly relevant in:
- Cellular Protection : Studies have suggested that this compound can mitigate cellular damage caused by oxidative stress, potentially offering protective effects against various diseases linked to oxidative damage.
Therapeutic Potential
Investigations into the therapeutic applications of this compound are ongoing. Its potential roles include:
- Drug Formulations : The compound is being explored for its incorporation into drug formulations aimed at enhancing bioavailability and stability against oxidative degradation .
- Protective Agents : Preliminary studies suggest it may serve as a protective agent in formulations designed to combat oxidative stress-related conditions .
Case Study 1: Antioxidant Efficacy
A study demonstrated that this compound significantly improved the oxidative stability of rubber samples subjected to accelerated aging tests. The results indicated a marked reduction in degradation rates compared to untreated samples, highlighting its effectiveness as an antioxidant .
Research involving cellular models has shown that this compound can reduce markers of oxidative stress, suggesting potential applications in developing therapies for conditions such as neurodegenerative diseases where oxidative damage plays a critical role .
Mechanism of Action
The primary mechanism of action of N-Cyclohexyl-N’-phenyl-p-phenylenediamine involves its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems . The compound interacts with molecular targets such as enzymes and cellular membranes, stabilizing them and preventing degradation .
Comparison with Similar Compounds
PPD derivatives share a common aromatic diamine backbone but differ in substituent groups, which influence their efficacy, stability, and toxicity. Below is a detailed comparison of CPPD with key analogs:
Structural and Physicochemical Properties
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State |
---|---|---|---|---|---|
CPPD | 101-87-1 | C₁₈H₂₂N₂ | 266.38 | Cyclohexyl, phenyl | Brown solid |
IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine) | 101-72-4 | C₁₅H₁₇N₂ | 225.31 | Isopropyl, phenyl | Dark solid |
DPPD (N,N'-Diphenyl-p-phenylenediamine) | 74-31-7 | C₁₈H₁₆N₂ | 260.33 | Two phenyl groups | Gray powder |
6PPD (N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine) | 793-24-8 | C₁₈H₂₄N₂ | 268.40 | Branched alkyl (1,3-dimethylbutyl), phenyl | Viscous liquid |
N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 | C₁₄H₂₄N₂ | 220.35 | Two sec-butyl groups | Liquid |
Key Observations :
- CPPD ’s cyclohexyl group enhances steric hindrance, improving thermal stability compared to IPPD’s isopropyl group .
- DPPD lacks alkyl substituents, making it less soluble in non-polar matrices but effective in high-temperature applications .
- 6PPD ’s branched alkyl chain improves compatibility with rubber, reducing blooming (surface migration) .
Metabolic and Environmental Impact :
- A 2024 study found that CPPD and IPPD metabolize in human liver microsomes into hydroxylated and N-dealkylated products, with CPPD producing fewer toxic quinones than 6PPD .
- 6PPD’s transformation into 6PPD-quinone is linked to acute toxicity in aquatic species, raising regulatory concerns .
Regulatory Status :
Biological Activity
N-Cyclohexyl-N'-phenyl-p-phenylenediamine, commonly referred to as Flexzone 6H, is a compound with significant applications in various industries, particularly in rubber manufacturing. Its biological activity has garnered attention due to its antioxidant properties and potential effects on cellular processes. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological implications, and associated case studies.
This compound is primarily recognized for its role as an antioxidant . It functions by donating hydrogen atoms to free radicals, thereby interrupting oxidative chain reactions that can lead to material degradation, particularly in rubber products. This mechanism not only enhances the durability of rubber but also suggests potential protective effects against oxidative stress in biological systems.
Key Chemical Characteristics
- Molecular Formula : CHN
- Melting Point : 118-119 °C
- Boiling Point : 399.58 °C
Biological Activity and Pharmacokinetics
Research indicates that this compound may influence various biochemical pathways related to oxidative stress. Although traditionally used in industrial applications, its biological implications are significant:
- Antioxidant Activity : The compound captures free radicals, which may help mitigate cellular damage.
- Potential Therapeutic Applications : Investigations into its use as a protective agent against oxidative damage suggest possible roles in medical formulations.
Toxicological Profile and Allergic Reactions
Despite its beneficial properties, this compound has been identified as a dermatological sensitizer . It is associated with allergic contact dermatitis (ACD), particularly in individuals exposed to rubber products containing this compound.
Case Studies on Allergic Reactions
Several case reports highlight the potential for severe allergic reactions:
- A study documented cases of contact anaphylaxis due to hair dye containing p-phenylenediamine derivatives, including this compound. Symptoms included facial swelling and respiratory distress following exposure .
- In another instance, children experienced severe allergic reactions requiring hospitalization after using hair dyes containing this compound .
These findings underscore the importance of evaluating the safety profile of compounds used in consumer products.
Research Findings and Applications
Recent studies have explored the broader implications of this compound in both chemistry and biology:
- Oxidative Stress Research : Investigations into related compounds indicate that structural modifications can significantly alter their biological activity and allergenic potential.
- Industrial Applications : Its role as an antioxidant in rubber manufacturing is well-documented, enhancing product lifespan while posing risks for sensitization in susceptible individuals .
Summary Table of Biological Activity
Property | Description |
---|---|
Antioxidant Activity | Efficient hydrogen donor; interrupts oxidative degradation |
Toxicological Concerns | Dermatological sensitizer; potential for severe allergic reactions |
Applications | Used in rubber industry; investigated for protective roles against oxidative stress |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structural integrity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in synthetic batches?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the benzene and cyclohexane rings. Cross-validate spectral data with computational tools (e.g., ChemDraw) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Compare retention times against certified reference standards .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile impurities using a DB-5MS column and electron ionization (EI) mode, focusing on molecular ions at m/z 266 (M) .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., temperature, pH)?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles in nitrogen/air atmospheres (25–600°C, 10°C/min). Monitor mass loss at ~200–250°C, indicative of cyclohexyl group decomposition .
- Accelerated Aging Studies : Incubate samples at 40°C/75% relative humidity for 30 days. Quantify oxidation byproducts (e.g., quinones) via LC-MS/MS .
- pH-Dependent Stability : Dissolve the compound in buffered solutions (pH 3–10) and track degradation kinetics using UV-Vis spectroscopy (absorbance at 280 nm) .
Advanced Research Questions
Q. What strategies are effective for investigating the metabolic pathways of this compound in biological systems?
- Methodology :
- In Vitro Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylated or N-dealkylated derivatives) using UPLC-QTOF-MS .
- Toxicity Prediction : Apply in silico tools (e.g., ProTox-II) to predict metabolite toxicity, focusing on quinone derivatives linked to oxidative stress .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology :
- Reaction Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Monitor intermediates via thin-layer chromatography (TLC) .
- Catalyst Optimization : Test palladium or copper catalysts for coupling reactions. Use GC-MS to detect undesired side products like N,N'-diphenyl derivatives .
Q. What analytical approaches are suitable for detecting trace amounts of this compound in environmental matrices (e.g., water, soil)?
- Methodology :
- Solid-Phase Extraction (SPE) : Preconcentrate samples using C18 cartridges. Elute with methanol and analyze via LC-HRMS (Orbitrap) with a detection limit of 0.1 ng/L .
- QuEChERS Protocol : For soil samples, extract using acetonitrile and clean up with PSA/C18 sorbents. Validate recovery rates (70–120%) using isotopically labeled internal standards .
Q. How should conflicting data on environmental degradation products be resolved?
- Methodology :
- Comparative Meta-Analysis : Compile degradation studies (e.g., ozonation vs. photolysis) and identify common intermediates (e.g., N-cyclohexylurea) using PubChem and Reaxys databases .
- Isotope-Labeling Experiments : Synthesize C-labeled analogs to track transformation pathways in simulated environmental conditions (e.g., UV light, microbial activity) .
Properties
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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